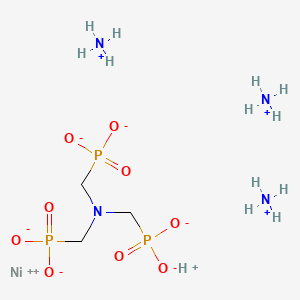
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound known for its unique coordination chemistry. This compound features a nickel center coordinated by a nitrilotris(methylene)tris(phosphonato) ligand, forming a stable anionic complex. The triammonium hydrogen cation balances the charge of the anionic complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of nickel salts with nitrilotris(methylene)tris(phosphonic acid) under controlled pH conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the anionic complex. The resulting solution is then treated with ammonium hydroxide to precipitate the triammonium hydrogen salt of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and nitrilotris(methylene)tris(phosphonic acid). The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the nickel center.
Substitution: Ligand substitution reactions can occur, where the nitrilotris(methylene)tris(phosphonato) ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are facilitated by the use of competing ligands and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of nickel, while reduction can result in lower oxidation states. Substitution reactions yield new nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in industrial processes, such as electroplating and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its interaction with molecular targets through coordination chemistry. The nickel center can bind to various substrates, facilitating catalytic reactions. The nitrilotris(methylene)tris(phosphonato) ligand provides stability and specificity to the complex, allowing it to interact with specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris(phosphonato)]nickelate(4-)
- Tetrasodium [[nitrilotris(methylene)]tris(phosphonato)-N,O,O’‘,O’''nickelate(4-)]
Uniqueness
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of the triammonium hydrogen cation. This provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
67968-22-3 |
|---|---|
Molekularformel |
C3H19N4NiO9P3 |
Molekulargewicht |
406.82 g/mol |
IUPAC-Name |
triazanium;hydron;nickel(2+);1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.3H3N.Ni/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
FXFFRFVAMAJTLR-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


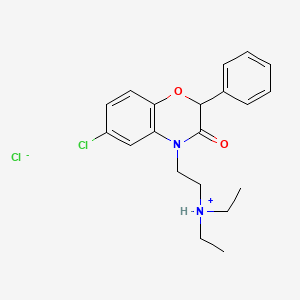
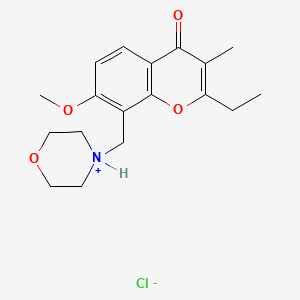

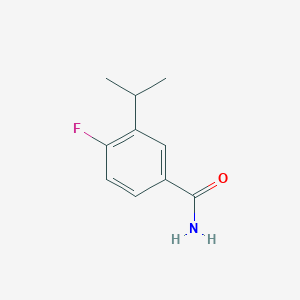
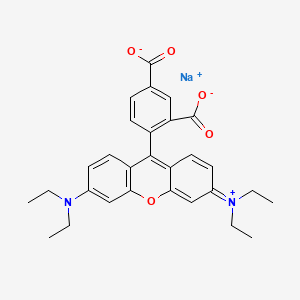

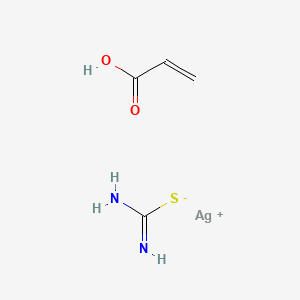
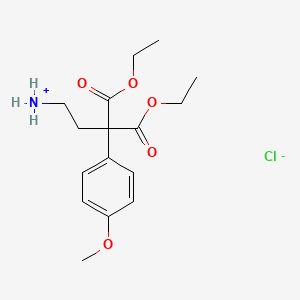
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
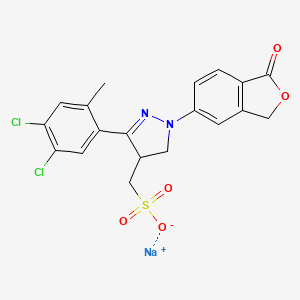
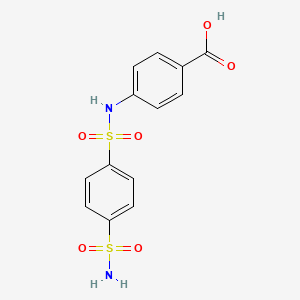
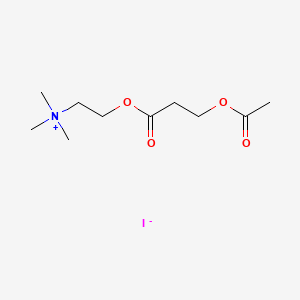
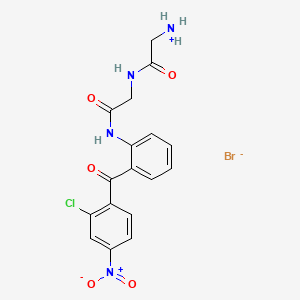
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
